molecular formula C19H19NO3 B13093633 Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

Cat. No.: B13093633
M. Wt: 309.4 g/mol
InChI Key: QGUNTJBTTHEIDK-UHFFFAOYSA-N
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Description

Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is an organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a benzoyl group, and a benzoate ester. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate typically involves the reaction of 4-(azetidin-1-ylmethyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The benzoyl and benzoate groups may also play a role in modulating the compound’s overall activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is unique due to the presence of the azetidine ring, which imparts specific biological activities and chemical reactivity. The combination of the benzoyl and benzoate groups further enhances its versatility in various applications.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate

InChI

InChI=1S/C19H19NO3/c1-23-19(22)15-9-7-14(8-10-15)18(21)17-6-3-2-5-16(17)13-20-11-4-12-20/h2-3,5-10H,4,11-13H2,1H3

InChI Key

QGUNTJBTTHEIDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3

Origin of Product

United States

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